molecular formula C7H9N5S B3011341 4-methyl-5-(1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 1004020-58-9

4-methyl-5-(1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B3011341
CAS No.: 1004020-58-9
M. Wt: 195.24
InChI Key: BTMQYINBTSRSIH-UHFFFAOYSA-N
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Description

4-methyl-5-(1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C7H9N5S and its molecular weight is 195.24. The purity is usually 95%.
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Biological Activity

4-Methyl-5-(1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and comparative analyses with related compounds.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its role in various pharmacological activities. The presence of the thiol group enhances its reactivity and biological interactions. The molecular formula is C7H9N5SC_7H_9N_5S, and its structure allows for various substitutions that can modulate its biological properties.

Anticancer Activity

Several studies have explored the anticancer potential of triazole derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : Human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1).
  • Mechanism : The compound induces apoptosis and inhibits cell proliferation through the modulation of key signaling pathways involved in cancer progression .
Cell Line IC50 (µM) Selectivity
Human Melanoma (IGR39)5.2High
Triple-Negative Breast Cancer (MDA-MB-231)8.3Moderate
Pancreatic Carcinoma (Panc-1)7.0Moderate

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens:

  • Microorganisms Tested : Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungi like Candida albicans.
  • Mechanism : The antimicrobial activity is attributed to the disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli10
Candida albicans20

Antioxidant Activity

The antioxidant properties of the compound have been evaluated using DPPH and ABTS assays:

  • DPPH IC50 : 12 µM
  • ABTS IC50 : 0.397 µM, comparable to ascorbic acid (IC50 = 0.87 µM).

These results indicate that the compound can effectively scavenge free radicals, contributing to its potential in preventing oxidative stress-related diseases .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The thiol group can interact with cysteine residues in enzymes, leading to inhibition of their activity.
  • DNA Interaction : Triazole derivatives may intercalate with DNA or interfere with replication processes.
  • Signal Transduction Modulation : The compound may affect pathways such as MAPK or PI3K/Akt, which are crucial for cell survival and proliferation.

Comparative Analysis with Similar Compounds

Comparative studies have shown that while many triazole derivatives exhibit similar biological activities, the specific substitutions on the triazole ring significantly influence their efficacy:

Compound Activity Profile
4-Methyl-5-(1-methyl-1H-pyrazol-3-yl)-4H-triazole-3-thiolStrong anticancer and antimicrobial activity
4-Cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-triazole-3-thiolModerate anticancer activity
4-Pyridyl-substituted triazolesEnhanced antibacterial properties

Properties

IUPAC Name

4-methyl-3-(1-methylpyrazol-3-yl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5S/c1-11-4-3-5(10-11)6-8-9-7(13)12(6)2/h3-4H,1-2H3,(H,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMQYINBTSRSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=NNC(=S)N2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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